molecular formula C9H9NO2 B1589872 5-Hydroxy-1-methylindolin-2-one CAS No. 6062-24-4

5-Hydroxy-1-methylindolin-2-one

Cat. No.: B1589872
CAS No.: 6062-24-4
M. Wt: 163.17 g/mol
InChI Key: JUPNUOIZFNVFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methylindolin-2-one (CAS 6062-24-4) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This 1-methyloxindole derivative is characterized by a hydroxy substituent at the 5-position of its indolin-2-one core structure . As a building block in organic chemistry and medicinal chemistry research, it serves as a key synthetic intermediate for the development of more complex molecules . For instance, related hydroxy- and methoxy-substituted indolin-2-one scaffolds are of significant interest in pharmaceutical research . The compound requires careful handling and should be stored sealed in a dry environment, at cool temperatures of 2-8°C . Safety information indicates that it may be harmful if swallowed and may cause skin and eye irritation . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-3-2-7(11)4-6(8)5-9(10)12/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNUOIZFNVFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434823
Record name 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6062-24-4
Record name 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Hydroxy 1 Methylindolin 2 One and Analogues

Established Synthetic Pathways for the Indolinone Nucleus

The indolin-2-one, or oxindole (B195798), framework is a common structural motif found in numerous natural products and pharmaceutically active molecules. beilstein-journals.org Its synthesis has been a subject of intensive study for over a century, leading to the development of several reliable strategies for constructing this bicyclic heterocyclic system. rwth-aachen.de

Cyclization Reactions for Formation of the Indolinone Ring

Cyclization reactions are a cornerstone of indolinone synthesis, providing direct access to the core ring structure through the formation of one or more key bonds in an intramolecular fashion. These reactions often proceed via reductive cyclization, domino processes, or named reactions tailored for indole-related structures.

One prominent approach involves the reductive cyclization of 2-nitrophenyl derivatives. For instance, base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates can yield N-hydroxyindoles. nih.gov Similarly, the reduction of a nitro group to an amine, followed by an acid-catalyzed cascade reaction, can directly afford polycyclic indolines in good to excellent yields. rwth-aachen.de Another powerful method is the Bartoli indole (B1671886) synthesis, which utilizes the reaction of nitroarenes with vinyl Grignard reagents to form the indole ring through a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent cyclization. nih.gov

Domino reactions, where multiple bond-forming events occur sequentially in a single pot, offer an efficient route to indolines. A copper-catalyzed domino amidation/nucleophilic substitution reaction has been developed for the synthesis of indolines from ortho-iodophenalkyl mesylates under mild conditions. nih.gov Transition metal-free approaches have also emerged, such as base-promoted cyclization of ortho-alkynylanilides using reagents like cesium carbonate or potassium hydroxide to yield N-substituted indoles. chim.it

Condensation and Substitution Reactions in Indolinone Synthesis

Condensation and substitution reactions are fundamental transformations used to assemble the indolinone nucleus. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

Intramolecular condensation reactions, such as the Claisen condensation, are powerful tools for forming new carbon-carbon bonds. towson.edu In the context of indolinone synthesis, a suitably substituted aniline (B41778) derivative can undergo an intramolecular condensation to form the heterocyclic ring.

Electrophilic substitution reactions, particularly the Friedel-Crafts reaction, are also pivotal. An intramolecular Friedel-Crafts reaction of an N-aryl amide can effectively construct the indolinone system. google.com The indole nucleus is inherently rich in π-electrons, making it susceptible to electrophilic attack, primarily at the C3 position. researchgate.net This reactivity can be harnessed to build the ring system or to functionalize a pre-existing indolinone core. For example, the condensation of indoles with various aldehydes and ketones, catalyzed by a range of reagents, leads to the formation of bis(indolyl)methanes through electrophilic substitution. researchgate.net

Reaction TypeDescriptionCatalyst/Reagent ExampleRef
Reductive CyclizationReduction of a nitro group followed by intramolecular cyclization.Iron/Acid rwth-aachen.de
Bartoli SynthesisReaction of nitroarenes with vinyl Grignard reagents.Vinylmagnesium chloride nih.gov
Domino ReactionOne-pot sequence of amidation and nucleophilic substitution.Copper (Cu) nih.gov
Friedel-CraftsIntramolecular acylation or alkylation onto an aromatic ring.Aluminum trichloride (AlCl₃) google.com
CondensationElectrophilic substitution of indoles with carbonyl compounds.12-Tungstophosphoric acid (TPA) researchgate.net

Multi-component Reactions for Indolinone Derivatization

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all components, have become powerful tools for generating molecular diversity efficiently. beilstein-journals.orgnih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to construct complex molecules in a single step. mdpi.com

Several MCRs have been developed for the synthesis of functionalized indoles and related heterocycles. dergipark.org.tr For example, a four-component one-pot synthesis of pyrrole-functionalized indole derivatives can be achieved through a domino reaction between arylglyoxals, acetylacetone, indole, and aliphatic amines in water without any catalyst. dergipark.org.tr Another novel MCR for synthesizing polyfunctionalized indoles involves mixing an enamine, an arylglyoxal monohydrate, and a carboxylic acid under microwave irradiation, with water as the only byproduct. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating libraries of drug-like compounds. mdpi.comarkat-usa.org The Ugi four-component reaction, for instance, typically employs a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com These strategies allow for the rapid assembly of highly substituted indolinone derivatives from simple and readily available starting materials.

Targeted Synthesis of 5-Hydroxy-1-methylindolin-2-one

The synthesis of the specifically substituted this compound requires methods that can precisely control the placement of the hydroxyl group at the C-5 position of the benzene (B151609) ring and the methyl group on the nitrogen atom (N-1).

Regioselective Approaches for Hydroxylation at Position 5 and Methylation at N-1

Achieving regioselectivity is a critical challenge in the synthesis of substituted aromatics. For the introduction of the 5-hydroxy group, a common strategy is to start with a precursor that already contains an oxygen functionality at the desired position. The Nenitzescu indole synthesis is a classic and effective method for preparing 5-hydroxyindoles. researchgate.net This reaction involves the condensation of a benzoquinone with an ethyl aminocrotonate, directly establishing the 5-hydroxyindole (B134679) framework. researchgate.net

The methylation of the nitrogen atom (N-1) is typically a more straightforward transformation. N-alkylation of a pre-formed indolinone or isatin (B1672199) ring can be readily achieved using a variety of methylating agents, such as methyl iodide, in the presence of a suitable base. nih.gov SAR (Structure-Activity Relationship) studies of various isatin derivatives have shown that N-alkylation is a common modification used to enhance biological activity. nih.gov Palladium-catalyzed methods have also been developed for the regioselective methylation of indoles, although these often target the C2 position. rsc.org Therefore, the most logical synthetic sequence would involve first establishing the 5-hydroxyindolinone core, followed by a standard N-methylation step.

TransformationMethodKey ReagentsDescriptionRef
5-HydroxylationNenitzescu Indole SynthesisBenzoquinone, Ethyl aminocrotonateDirect formation of the 5-hydroxyindole core. researchgate.net
N-1 MethylationN-AlkylationMethyl iodide, Base (e.g., NaH, K₂CO₃)Addition of a methyl group to the nitrogen atom of the indolinone ring. nih.govnih.gov

Synthesis from Isatin Derivatives and Related Precursors

Isatin (1H-indole-2,3-dione) and its derivatives are exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds, including indolin-2-ones. nih.govbiomedres.us The presence of two carbonyl groups at the C2 and C3 positions provides multiple reaction sites for chemical modification. nih.gov

A plausible and direct route to this compound begins with a commercially available or readily synthesized 5-hydroxyisatin. nih.gov This starting material incorporates the required C-5 oxygenation from the outset. The synthesis would then proceed in two main steps:

N-methylation: The 5-hydroxyisatin can be N-methylated at the N-1 position. This is typically accomplished by treating the isatin with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. xisdxjxsu.asia

Selective Reduction: The resulting 5-hydroxy-1-methylisatin has two carbonyl groups. To obtain the target indolin-2-one structure, the C-3 keto group must be selectively reduced to a methylene (B1212753) group (CH₂) while leaving the C-2 amide carbonyl intact. This transformation is commonly achieved via methods like the Wolff-Kishner reduction (using hydrazine hydrate (B1144303) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid), though milder, more selective methods might be required to avoid reducing other functional groups.

This pathway, starting from a substituted isatin, offers a high degree of convergence and control over the final substitution pattern of the indolinone product.

Innovative Synthetic Strategies

Modern organic synthesis has moved towards developing novel methods that offer greater efficiency, selectivity, and access to complex molecular architectures. For indolinone synthesis, strategies such as deacylative alkylation and organozinc-mediated reactions represent the forefront of this innovation.

Deacylative Alkylation: Deacylative alkylation has emerged as a powerful tool for the synthesis of indolinone derivatives. This method allows for the introduction of alkyl groups at the C3 position of the indole nucleus. For instance, a palladium(0)-catalyzed deacylative alkylation of N-acyl 3-substituted indoles provides a route to complex indolinone structures nih.gov. Another approach involves the dearomative allylic alkylation of indoles using alkynes, catalyzed by palladium, to construct indolenines with C3-quaternary centers researchgate.net. This process is highly atom-economical as it avoids the need for pre-installed leaving groups on the allylic component researchgate.net.

A two-step, cis-diastereoselective synthesis of indoline-fused chromans has been developed, which leverages a dearomative alkylation step promoted by t-BuONa/Et3B rsc.org. This strategy highlights the versatility of dearomatizing alkylation for creating complex heterocyclic systems fused to the indoline (B122111) core rsc.org.

Dimethylzinc-Mediated Additions: Dimethylzinc (Me2Zn) has been investigated as a superior initiator for radical reactions compared to conventional initiators like dibenzoyl peroxide or triethylborane researchgate.net. While direct synthesis of this compound using this method is not extensively documented, the principle holds significant potential. Dimethylzinc, in the presence of a trace amount of air, can initiate the formation of radical species that can then add across C=C or C=N bonds researchgate.net. This reactivity was first observed in the addition of tetrahydrofuran (THF) to N-sulfonyl imines, where the THF adduct was produced in excellent yield instead of the expected methyl group addition researchgate.net. This discovery has led to the development of novel C-H bond cleavage and C-C bond formation reactions, including the intermolecular addition of alkyl groups to imines and the addition of cycloalkyl radicals to C=C bonds researchgate.net. Such radical-based strategies offer a modern alternative for constructing the substituted carbon framework of complex indolinones.

Synthetic Optimization and Yield Enhancement

Optimizing synthetic routes is crucial for the practical and large-scale production of target molecules. This involves a systematic exploration of catalysts, reaction conditions, and the adoption of sustainable practices.

The synthesis of the indolinone core is highly dependent on the choice of catalyst, which can dictate reaction efficiency, selectivity, and substrate scope. A variety of metal-based catalytic systems have been successfully employed.

Palladium catalysis is widely used for constructing indoles and their derivatives through C-H bond activation rsc.org. The palladium/norbornene (Pd/NBE) cooperative catalysis system, in particular, is effective for the vicinal difunctionalization of aryl halides, enabling the synthesis of complex indole structures rsc.org. Other palladium-catalyzed methods include intramolecular C-H alkylation of arenes to form the indoline ring and intramolecular amination of ortho-C(sp²)-H bonds nih.gov.

Cobalt-based catalysts also offer a unique pathway. A novel method for indoline synthesis utilizes a cobalt(III)-carbene radical intermediate. Commercially available and stable catalysts like [CoII(TPP)] (TPP = tetraphenylporphyrin) have been shown to be superior in this transformation, leading to quantitative yields of the indoline product researchgate.netmdpi.com. Control experiments have demonstrated that planar cobalt(II) catalysts are essential for this reaction's success researchgate.netmdpi.com.

Other metals have also been explored. Nickel/photoredox dual catalysis has been used for the synthesis of 3-substituted indolines from iodoacetanilides and alkenes nih.gov. Furthermore, copper-hydride (CuH) catalyzed methods have been developed for the preparation of highly functionalized cis-2,3-disubstituted indolines under mild conditions nih.gov.

Summary of Catalytic Systems in Indoline/Indolinone Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
[CoII(TPP)]Hydrogen Atom Transfer / C-H ActivationUses inexpensive, air- and moisture-stable catalyst; proceeds via a carbene radical intermediate. researchgate.netmdpi.com
Palladium(II) Acetate / NorborneneC-H Activation / AminationEnables vicinal difunctionalization and three-component indole synthesis. rsc.org
Nickel / Photoredox CatalystC-H AlkylationProvides high regioselectivity for 3-substituted indolines. nih.gov
Copper-Hydride (CuH)Asymmetric HydroaminationProduces highly functionalized cis-2,3-disubstituted indolines with high enantioselectivity. nih.gov

The efficiency and outcome of chemical reactions are profoundly influenced by solvent and temperature. In the synthesis of indolinone derivatives, these parameters are critical for maximizing yield and minimizing side products.

The choice of solvent can stabilize intermediates and influence reaction pathways. For instance, good yields in certain syntheses are often obtained in polar solvents like 2-MeTHF, ethyl lactate, methanol, and DMSO, likely due to the stabilization of ionic intermediates mdpi.com. In a process for manufacturing indolinone derivatives, high-boiling aprotic solvents such as toluene, xylene, and N,N-dimethylformamide are preferred for specific reaction steps conducted at elevated temperatures of 100°C to 140°C. The use of a solvent mixture, such as 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), has been shown to improve yields in photochemical syntheses of related heterocyclic systems.

Temperature is another key variable. The optimization of an imidazoline synthesis, a related nitrogen heterocycle, involved a detailed investigation of temperature effects, showing that reaction outcomes are highly temperature-dependent mdpi.com. For the base-catalyzed dechloroacetylation step in an indolinone synthesis, the reaction is carried out in protic solvents like methanol at temperatures ranging from ambient to 70°C, with the final crystallization completed at temperatures as low as -10°C to maximize product recovery.

Influence of Solvents and Temperature on Indolinone Synthesis
Reaction StepSolvent(s)TemperatureEffectReference
General Heterocycle SynthesisPolar Solvents (e.g., DMSO, Methanol)VariedGood yields achieved due to stabilization of ionic intermediates. mdpi.com
Indolinone Derivative FormationAprotic Solvents (e.g., Toluene, Xylene)100°C - 140°CFacilitates reaction of methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate with trimethylorthobenzoate.
Photochemical Quinazoline SynthesisTFE/HFIP (1:1 v/v)Room TemperatureImproved yield to 93% compared to single solvents.
Base-Catalyzed DechloroacetylationMethanolAmbient to 70°C (reaction); -10°C to RT (crystallization)Controls reaction rate and maximizes product isolation.

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One of the core principles of green chemistry is waste prevention. This can be achieved through one-pot, multicomponent reactions which reduce the number of steps and purification stages, thereby minimizing solvent use and waste generation. Another key principle is the use of safer solvents and auxiliaries. Research into the synthesis of 5-hydroxyindole derivatives has demonstrated a green approach using montmorillonite KSF clay as a solid acid catalyst in 1,2-dichloroethane. This heterogeneous catalyst can often be recovered and reused, reducing waste.

Microwave-assisted synthesis is another technique that aligns with green chemistry principles, particularly energy efficiency. Microwave irradiation can significantly reduce reaction times and sometimes improve yields compared to conventional heating methods. The development of synthetic routes that avoid hazardous reagents and solvents is a continuous goal. For example, designing synthetic pathways that use less hazardous chemicals from the outset can significantly improve the safety profile of a process. The application of these principles is evident in modern approaches to indole synthesis, which are increasingly replacing traditional methods with more environmentally benign alternatives.

Structure Activity Relationship Sar Studies of 5 Hydroxy 1 Methylindolin 2 One and Its Derivatives

Positional and Substituent Effects on Biological Activity

The hydroxyl group at the 5-position of the indolinone ring is a key determinant of the pharmacological activity in many of its derivatives. Research on related indole-containing compounds, such as tryptamine (B22526) analogs, has demonstrated the critical nature of this functional group for interaction with biological targets. For instance, studies on psilocin and its analogs have shown that a hydroxyl group at the 5-position is crucial for potent agonistic activity at the 5-HT2A receptor. nih.gov This is attributed to the formation of a stable salt bridge and hydrogen bond with key residues like D155 within the receptor's binding site. nih.gov When the hydroxyl group is moved to other positions, such as the 4, 6, or 7-positions, there is a significant reduction in activity. nih.govpsu.edu This suggests that the 5-hydroxyindole (B134679) moiety is fundamental for molecular recognition and binding to the receptor. psu.edu The omission of this hydroxyl group, as seen in dimethyltryptamine compared to its 5-hydroxy counterpart bufotenine, leads to a marked decrease in activity. psu.edu

The following table summarizes the effect of the hydroxyl group's position on the 5-HT2A receptor activity of tryptamine analogs:

CompoundHydroxyl Group Position5-HT2A Agonistic Activity
Psilocin4High
Bufotenine5High
6-OH-DMT6Low
7-OH-DMT7Low

This table illustrates the high activity of compounds with a hydroxyl group at the 4th and 5th positions compared to those at the 6th and 7th positions. nih.gov

The methylation at the N-1 position of the indolinone core significantly influences the compound's biological interactions and properties. While direct SAR studies on 5-Hydroxy-1-methylindolin-2-one are limited in the public domain, inferences can be drawn from related structures. For instance, in the development of inhibitors for enzymes like Casein Kinase II (CK2), modifications on the indole (B1671886) nitrogen have been shown to be critical for activity. The presence of a methyl group can affect the molecule's lipophilicity, metabolic stability, and its ability to form hydrogen bonds, thereby altering its binding affinity for target proteins. In the context of indeno[1,2-b]indole (B1252910) derivatives, which share a similar core, N-alkylation has been a key strategy in modulating their inhibitory potency against CK2. nih.gov

Position 3 of the indolinone ring is a frequent site for chemical modification to explore and optimize biological activity. The introduction of various substituents at this position can lead to a diverse range of pharmacological effects. For instance, the synthesis of C(3)-substituted isoindolinones has been a major focus in medicinal chemistry, yielding compounds with anticancer and antioxidant properties. researchgate.net The nature of the substituent at C3 can influence the molecule's steric and electronic properties, which in turn affects its interaction with biological targets. For example, the introduction of a ferrocene-substituted group at C3 in isoindolinone derivatives resulted in a compound with potent anticancer activity against A549 and MCF-7 cell lines and significant antioxidant activity. researchgate.net Similarly, the synthesis of 3-acyl and 3-hydroxy-3-acylisoindolin-1-ones highlights the versatility of this position for creating diverse chemical entities. researchgate.net

Substitutions at other positions on the indolinone ring, such as C6, and the introduction of halogens, have been shown to modulate the biological activity of these compounds. For example, the synthesis of 5-Hydroxy-6-methylindolin-2-one introduces a methyl group at the C6 position, which can alter the electronic landscape and steric profile of the molecule. bldpharm.com In the context of indeno[1,2-b]indole derivatives as CK2 inhibitors, halogenation, specifically dibromination, of the indole ring has led to highly potent compounds. nih.gov For instance, 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione was identified as one of the most active CK2 inhibitors with an IC50 value of 0.11 µM. nih.gov This indicates that the introduction of halogens can significantly enhance the inhibitory potency.

The table below shows the inhibitory activity of selected indeno[1,2-b]indole derivatives against CK2:

CompoundSubstituentsIC50 (µM)
4h5-isopropyl-1-methyl0.11
4w1,3-dibromo-5-isopropyl0.11

This table demonstrates the high potency of both a methyl-substituted and a dibromo-substituted indeno[1,2-b]indole derivative. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov This method is instrumental in predicting the activity of new, untested compounds and guiding the design of more potent molecules. nih.govmdpi.com In the field of indolinone research, QSAR models have been developed to predict the bioactivity of derivatives.

For example, a QSAR model was successfully developed for a series of indeno[1,2-b]indole derivatives to predict their inhibitory activity against CK2. nih.govnih.gov This model was built using a training set of compounds and validated with a test set, showing good predictive power with a correlation coefficient (r²) of 0.94 for the training set and 0.77 for the test set. nih.gov The model was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, for CK2 inhibition. nih.gov The development of such QSAR models relies on calculating various molecular descriptors that quantify the physicochemical properties of the molecules and then using statistical methods to find a correlation with their biological activity. nih.gov The ultimate goal of QSAR is to create robust models that can be used for virtual screening and the rational design of new, more effective therapeutic agents. researchgate.netyoutube.com

Correlation of Molecular Descriptors with Observed Biological Activities

Quantitative structure-activity relationship (QSAR) studies on indolin-2-one derivatives have sought to correlate their biological activities with various molecular descriptors. These descriptors, which quantify different physicochemical properties of the molecules, can help predict the activity of novel compounds and guide synthetic efforts.

For a series of indolin-2-one analogs targeting the non-receptor Src tyrosine kinase, a significant correlation was found between the inhibitory activity and descriptors such as hydrophobicity and molar refractivity. nih.gov This suggests that both the steric bulk and the lipophilicity of the substituents on the indolin-2-one core are critical determinants of their biological function. An optimal balance of these properties is likely required for effective binding to the target protein.

Molecular DescriptorGeneral Influence on Indolin-2-one ActivityReference
Hydrophobicity (LogP) Positively correlated with inhibitory activity against some kinases, suggesting the importance of hydrophobic interactions in the binding pocket. nih.gov
Molar Refractivity (MR) Correlated with steric bulk and polarizability; an optimal size and shape of substituents are often required for potent activity. nih.gov
Topological Descriptors Various indices that describe molecular shape and branching have been used to model the anti-proliferative activity of indole derivatives. nih.gov
Electronic Descriptors Properties like HOMO and LUMO energies can be important for understanding the reactivity and interaction of the molecule with its target. nih.gov

Pharmacophore Elucidation and Lead Compound Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.gov The elucidation of a pharmacophore for a series of active compounds allows for the virtual screening of large chemical libraries to identify novel scaffolds and provides a roadmap for lead optimization.

Identification of Key Structural Features for Target Binding

For indolin-2-one derivatives acting as kinase inhibitors, the core scaffold itself is a critical pharmacophoric element, often participating in key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding site. researchgate.net The carbonyl oxygen of the indolin-2-one ring is a common hydrogen bond acceptor.

The substituents on the indolin-2-one ring provide additional points of interaction that can enhance binding affinity and confer selectivity. In the case of this compound, the key structural features for target binding would likely include:

The Indolin-2-one Core: As a central scaffold.

The C5-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the target's binding pocket. The presence and orientation of this group can significantly influence binding affinity. nih.gov

Substituents at the C3-Position: Although not specified in the parent compound, modifications at this position are known to be critical for the activity and selectivity of indolin-2-one kinase inhibitors. nih.govnih.gov

A general pharmacophore model for indolin-2-one based kinase inhibitors often includes a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic features. nih.govmdpi.com

Pharmacophoric FeaturePotential Role in Target BindingInferred from Analogous Compounds
Hydrogen Bond Acceptor The carbonyl oxygen of the indolin-2-one ring is a key acceptor. The oxygen of the 5-hydroxy group can also act as an acceptor. researchgate.net
Hydrogen Bond Donor The 5-hydroxy group can serve as a crucial hydrogen bond donor. nih.gov
Aromatic/Hydrophobic Region The benzene (B151609) ring of the indolin-2-one core provides a hydrophobic surface for interaction. The N-methyl group adds a small hydrophobic feature. nih.gov

Strategies for Enhancing Potency, Selectivity, and Reducing Off-Target Effects

Lead optimization is an iterative process of modifying a lead compound to improve its pharmacological properties. ebi.ac.uk For this compound, several strategies could be employed to enhance its potency, selectivity, and reduce off-target effects, based on SAR studies of related compounds.

Enhancing Potency:

Modification of the C5-substituent: While the hydroxyl group offers hydrogen bonding potential, its replacement with other groups could enhance potency. For example, converting the hydroxyl to a methoxy (B1213986) group might improve metabolic stability and alter binding interactions. The introduction of small, electron-withdrawing groups at this position has also been explored in related scaffolds. mdpi.com

Systematic exploration of C3-substituents: As this position is critical for kinase inhibition, the introduction of various substituted aryl or heteroaryl groups via a methylidene linker is a common and effective strategy to enhance potency. nih.gov

Improving Selectivity:

Fine-tuning the N1-substituent: While N-methylation can be beneficial, exploring other small alkyl or functionalized alkyl groups at this position could exploit specific pockets in the target kinase, thereby improving selectivity against other kinases. However, in some related heterocyclic systems, N-alkylation has been shown to reduce activity, indicating this needs to be empirically tested. acs.org

Conformational constraint: Introducing rigidity into the molecule, for instance by creating cyclic structures involving the C3-substituent, can lock the molecule into a bioactive conformation that is more selective for the intended target.

Reducing Off-Target Effects:

Eliminating or modifying metabolically labile sites: The 5-hydroxy group could be a site of metabolic conjugation. Masking this group as a pro-drug (e.g., as an ester or ether) that is cleaved in vivo could be a strategy to improve pharmacokinetic properties.

CompoundModification from this compoundPotential ImpactReference for Rationale
5-Methoxy-1-methylindolin-2-one O-methylation of the 5-hydroxy groupMay improve metabolic stability and alter binding by removing a hydrogen bond donor. acs.org
5-Fluoro-1-methylindolin-2-one Replacement of 5-hydroxy with fluorineFluorine can act as a weak hydrogen bond acceptor and may improve binding affinity and metabolic stability. mdpi.com
3-(Substituted-benzylidene)-5-hydroxy-1-methylindolin-2-one Addition of a C3-substituentExpected to significantly enhance potency and modulate selectivity depending on the substituent. nih.gov
5-Hydroxyindolin-2-one Removal of the N-methyl groupRe-introduces a hydrogen bond donor at the N1 position, which could be critical for binding to some targets. researchgate.net

Biological Activities and Pharmacological Potential of 5 Hydroxy 1 Methylindolin 2 One Derivatives

Anticancer Efficacy and Molecular Mechanisms of Action

Inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., VEGFR, PDGFR, FGFR, c-KIT, RET)

Derivatives of the indolin-2-one scaffold are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. nih.govbenthamscience.comnih.gov By targeting the ATP-binding site of these kinases, these compounds can effectively block downstream signaling cascades. nih.govbenthamscience.com

Several 3-substituted indolin-2-one derivatives have been synthesized and shown to selectively inhibit the ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations in cellular assays. nih.gov The selectivity of these inhibitors is highly dependent on the nature of the substituent at the C-3 position of the indolin-2-one core. nih.gov

For instance, Sunitinib, a prominent indolin-2-one derivative, is a multi-targeted RTK inhibitor that has received FDA approval for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC). nih.govnih.gov It effectively inhibits VEGFR, PDGFR, c-KIT, and other kinases. nih.gov Similarly, Nintedanib, another indolin-2-one analog, acts as a tyrosine kinase inhibitor that suppresses angiogenesis. mdpi.com

Research has demonstrated that modifying the substituent at the C-3 position of the indolin-2-one ring system can yield compounds with high potency and selectivity for specific RTKs. For example, derivatives with a five-membered heteroaryl ring at this position show high specificity for the VEGF receptor (Flk-1), while those with bulky substituted benzylidene groups are more selective for EGF and Her-2 receptors. nih.gov Furthermore, the introduction of a 1,2,3-triazole scaffold has led to the development of potent VEGFR-2 inhibitors, with some compounds showing greater anti-angiogenesis ability than Sunitinib in preclinical models. nih.gov

A series of novel indoline-2-one derivatives were designed based on the pharmacophoric features of VEGFR-2 inhibitors. Several of these compounds exhibited potent VEGFR-2 inhibitory activities, with IC50 values in the nanomolar range, and demonstrated significant anti-proliferative effects against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.comnih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound VEGFR-2 IC50 (µM) MCF-7 IC50 (µM) HepG2 IC50 (µM)
Sunitinib 0.139 4.77 2.23
5b 0.160 3.21 4.46
10e 0.358 4.62 8.81
10g 0.087 1.15 2.19
15a 0.180 2.88 3.51
17a 0.078 0.74 1.13

Data sourced from a study on new indoline-2-one derivatives as VEGFR-2 inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Modulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. nih.gov The indolin-2-one scaffold has been successfully utilized to develop inhibitors of CDKs, offering a strategy to halt uncontrolled cancer cell proliferation. nih.govbenthamdirect.com

Derivatives of 3-hydrazonoindolin-2-one have been designed and evaluated as CDK2 inhibitors. nih.gov One such compound, HI 5, demonstrated potent anti-breast cancer activity by inducing cell cycle arrest and apoptosis. nih.gov Sunitinib also exhibits inhibitory activity against CDK2, contributing to its multi-kinase inhibitory profile. nih.gov

A library of 3,5,7-substituted indolin-2-one derivatives has been synthesized as potential isosteres of known CDK2 inhibitors, designed to interact with the ATP binding cleft of the kinase. benthamdirect.com Furthermore, structure-based virtual screening has identified novel indolin-2-one derivatives as potent and selective inhibitors of CDK8, a kinase implicated in mediating TGF-β signaling pathways. researchgate.netnih.gov One identified compound, P162-0948, exhibited a CDK8 IC50 of 50.4 nM and demonstrated selectivity against a large panel of other kinases. researchgate.net

Inhibition of CDKs by these derivatives leads to modulation of the cell cycle. For example, compound 17a, a potent VEGFR-2 inhibitor, was also found to induce cell cycle arrest at the S phase in HepG2 cells. nih.gov Similarly, a novel CDK2 inhibitor with a 3-hydrazonoindolin-2-one scaffold was shown to arrest the cell cycle and induce apoptosis in breast cancer cells. nih.gov

MDM2-p53 Protein-Protein Interaction Inhibition

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. mdpi.com In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, MDM2. societyforscience.orgnih.gov The inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53 and suppress tumor growth. nih.govmdpi.com

The spirooxindole scaffold, a derivative of indolin-2-one, has been identified as a privileged structure for inhibiting the MDM2-p53 interaction. nih.govmdpi.com These small molecules are designed to mimic the key interactions of p53 with the hydrophobic pocket of MDM2. societyforscience.orgmdpi.com Several spirooxindole derivatives have advanced into clinical trials as MDM2 inhibitors. mdpi.comnih.gov

Computational modeling and synthetic efforts have led to the design of spirooxindole-pyrrolidinyl scaffolds with enhanced binding affinity to MDM2. societyforscience.org For example, modifications to the MDM2 antagonist SAR405838 have yielded molecules with greater predicted binding affinities. societyforscience.org Furthermore, hybrid compounds derived from spirooxindole scaffolds have been rationally designed to dually inhibit both MDM2 and histone deacetylases (HDACs), demonstrating potent antiproliferative activity. nih.gov

One study reported a series of indolone derivatives as dual inhibitors of the p53-MDM2 and p53-MDMX interactions. mdpi.com Compound A13 from this series showed the most potent affinity for both MDM2 and MDMX, with Ki values of 0.031 µM and 7.24 µM, respectively, and exhibited significant cytotoxicity against HCT116, MCF7, and A549 cancer cell lines. mdpi.com

Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis) in Cancer Cells

The ability to induce programmed cell death in cancer cells is a hallmark of effective anticancer therapies. Derivatives of 5-Hydroxy-1-methylindolin-2-one have been shown to trigger apoptosis through various mechanisms.

A potent indolin-2-one derivative, 17a, was found to significantly increase the total apoptosis in HepG2 cells by 3.5-fold. nih.gov This was accompanied by a 6.9-fold and 3.7-fold increase in the expression levels of the apoptotic markers caspase-3 and -9, respectively. nih.gov Furthermore, this compound upregulated the expression of the pro-apoptotic protein BAX by 2.7-fold while downregulating the anti-apoptotic protein Bcl-2 by 1.9-fold. nih.gov

Another study on a novel indoline (B122111) derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI), demonstrated its ability to induce apoptosis in breast cancer cells. epa.govwits.ac.za Treatment with HNPMI led to an increase in caspase-3 and -9 activity and resulted in DNA fragmentation, a characteristic feature of apoptosis. epa.govwits.ac.za

The induction of apoptosis by these derivatives is often linked to their primary mechanism of action. For instance, the inhibition of RTKs or CDKs can disrupt survival signaling pathways, ultimately leading to the activation of the apoptotic cascade. Similarly, the reactivation of p53 through MDM2 inhibition directly promotes the transcription of pro-apoptotic genes.

Table 2: Apoptotic Effects of Compound 17a on HepG2 Cells

Parameter Fold Change vs. Control
Total Apoptosis 3.5
Caspase-3 Expression 6.9
Caspase-9 Expression 3.7
BAX Expression 2.7
Bcl-2 Expression -1.9

Data adapted from a study on the apoptotic effects of a novel indolin-2-one derivative. nih.gov

Antiproliferative Activity in Various Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. nih.govmdpi.comsocietyforscience.orgresearchgate.net

In one study, newly synthesized indoline-2-one derivatives were evaluated for their anti-proliferative activities against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com Several compounds exhibited potent anticancer activities with IC50 values ranging from 0.74 to 4.62 µM against MCF-7 cells and from 1.13 to 8.81 µM against HepG2 cells, with some being more potent than the reference drug Sunitinib. nih.gov

Another series of novel indolin-2-ones, designed through molecular dissection of the natural product indirubin, also showed significant inhibitory activities against various tumor cell lines. nih.gov Two compounds from this series, 1c and 1h, displayed submicromolar IC50 values against HCT-116 colon cancer cells. nih.gov

Spirooxindole derivatives designed as MDM2-p53 inhibitors have also been tested for their cytotoxicity against colon (HCT-116), prostate (PC-3), and hepatocellular (HepG-2) cancer cell lines, demonstrating their potential as anticancer agents. youtube.com The antiproliferative activity of these compounds is often correlated with their ability to inhibit specific molecular targets, such as RTKs or CDKs, or to modulate key signaling pathways like the p53 pathway.

Table 3: Antiproliferative Activity of Selected Indolin-2-one Derivatives

Compound HCT-116 IC50 (µM) MDA-MB-231 IC50 (µM)
1c 0.89 1.8
1h 0.96 3.1
2c 2.4 1.9

Data from a study on novel indolin-2-ones designed from indirubin. nih.gov

Investigation of Oxidative Stress and DNA Damage Pathways

The anticancer activity of some indolin-2-one derivatives has been linked to the induction of oxidative stress and the activation of DNA damage response pathways.

One study on 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, which share a related heterocyclic scaffold, found that the lead compound preferentially induced DNA damage and p53 activation in HCT116 cells. nih.gov The apoptotic effect of this compound was shown to be partially dependent on p53, highlighting the link between DNA damage, p53 activation, and cell death. nih.gov

Anti-inflammatory Properties

Derivatives of the indolin-2-one core structure have demonstrated significant anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Modulation of Inflammatory Pathways and Cytokine Production

Research has shown that derivatives of indolin-2-one can effectively suppress inflammatory responses by modulating critical signaling pathways and reducing the production of pro-inflammatory cytokines. For instance, certain 3-substituted-indolin-2-one derivatives have been found to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com The mechanism underlying these effects often involves the downregulation of signaling pathways like Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB), which are central to the inflammatory process. nih.govmdpi.com

Similarly, novel indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and shown to potently inhibit the release of TNF-α and IL-6 in macrophage cell lines. researchgate.net Some of these compounds also suppressed the expression of inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase (PGES). researchgate.net Furthermore, studies on indole-imidazolidine hybrid molecules have demonstrated a reduction in leukocyte migration and the levels of IL-1β and TNF-α in animal models of inflammation. nih.gov While these studies were not conducted specifically on this compound, the consistent anti-inflammatory activity observed across a range of related indolin-2-one derivatives suggests a strong potential for this compound class to modulate inflammatory pathways and cytokine production. For example, 5-fluoro-2-indolinone derivatives have been shown to have anti-interleukin-1 (IL-1) activity, a key pro-inflammatory cytokine. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Selected Indolin-2-one Derivatives

Compound/DerivativeModelKey FindingsReference
3-(3-hydroxyphenyl)-indolin-2-oneLPS-stimulated RAW264.7 macrophagesInhibited NO, TNF-α, and IL-6 production; attenuated Akt, MAPK, and NF-κB signaling. nih.govmdpi.com
Indole-2-one and 7-aza-2-oxindole derivativesLPS-stimulated RAW264.7 macrophagesInhibited TNF-α and IL-6 release; suppressed iNOS and PGES expression. researchgate.net
5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-oneAir pouch and peritonitis models in vivoReduced leukocyte migration and release of TNF-α and IL-1β. nih.gov
5-Fluoro-2-indolinone derivativesIn vitro IL-1R inhibition assayDemonstrated inhibitory effects on IL-1 receptor-dependent responses. nih.govresearchgate.net

Potential for COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have highlighted the potential of indolin-2-one derivatives as COX-2 inhibitors. For example, a series of 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones were designed and synthesized, with some compounds exhibiting good COX-2 inhibitory activity. nih.gov Molecular docking studies suggested that these compounds could effectively bind to the active site of the COX-2 enzyme. nih.gov

Furthermore, novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory effects. nih.gov Some of these compounds displayed dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov This dual-inhibitory action is considered a promising strategy for developing safer anti-inflammatory agents. Although direct evidence for this compound is not yet available, the established activity of related indolinone structures strongly suggests that its derivatives could also possess COX-2 inhibitory properties.

Table 2: COX-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound/DerivativeIC50 for COX-2 InhibitionReference
1,3-Dihydro-2H-indolin-2-one derivatives (e.g., 4e, 9h, 9i)2.35 - 3.34 µM nih.gov
N-Methylsulfonyl-indole derivative (Compound 5d)Showed dual COX-2/5-LOX inhibitory activity nih.gov
Celecoxib (Reference Drug)Noted as a selective COX-2 inhibitor for comparison nih.govmedchemexpress.com

Antimicrobial and Antiviral Applications

The versatility of the indolin-2-one scaffold extends to its potential in combating infectious diseases, with derivatives showing a range of antibacterial, antifungal, and antiviral activities.

Antibacterial and Antifungal Activity Spectrum

Derivatives of indolin-2-one have emerged as a promising class of antimicrobial agents. For instance, novel thiazolo-indolin-2-one derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some also showing moderate antifungal activity. nih.gov The introduction of different substituents onto the indolin-2-one core has been shown to significantly influence the antimicrobial spectrum and potency. nih.gov

Studies on other related heterocyclic systems further support the antimicrobial potential of such scaffolds. For example, new indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have exhibited a broad spectrum of activity with low minimum inhibitory concentration (MIC) values against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. nih.gov Similarly, tricyclic flavonoids have shown notable antibacterial activity, particularly against S. aureus, and antifungal activity against C. parapsilosis. mdpi.com While specific data on this compound is limited, the collective evidence from related structures underscores the potential for its derivatives to be developed as effective antibacterial and antifungal agents.

Table 3: Antimicrobial Activity of Selected Indole and Indolin-2-one Derivatives

Compound/DerivativeTarget OrganismsKey FindingsReference
Thiazolo-indolin-2-one derivativesGram-positive and Gram-negative bacteria, FungiPromising antibacterial activity, weak to moderate antifungal activity. nih.gov
Indole-triazole derivative (Compound 3d)S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiBroad-spectrum activity with MIC values of 3.125-50 µg/mL. nih.gov
Tricyclic flavonoid (Compound 5e)S. aureus, C. parapsilosisHigh activity with inhibition zones of 23.03 mm and 17.43 mm, respectively. mdpi.com

Antiviral Activity (e.g., against HIV-1 replication)

The indolin-2-one scaffold has also been a fruitful source for the discovery of novel antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). A variety of derivatives have been shown to inhibit different stages of the HIV-1 life cycle.

For example, a series of 2-indolinones were found to be effective inhibitors of HIV-1 in cell protection assays, appearing to act by inhibiting virus-dependent cell fusion. duke.edu More recently, 3-hydrazonoindolin-2-one derivatives have been identified as novel inhibitors of HIV-1 ribonuclease H (RNase H), a crucial enzyme for viral replication. mdpi.com Another study identified 3-oxindole derivatives as small molecule inhibitors of HIV-1 that target the Tat-mediated viral transcription process. nih.gov Additionally, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to block HIV-1 replication through a multitarget mechanism, including the inhibition of HIV-1 integrase. nih.gov In silico studies have also highlighted the potential of indole derivatives to inhibit HIV-1 entry by binding to the gp120 envelope glycoprotein. nih.govresearchgate.net These findings collectively suggest that the this compound framework could serve as a valuable template for the design of new anti-HIV-1 agents.

Table 4: Anti-HIV-1 Activity of Selected Indolin-2-one Derivatives

Compound/DerivativeMechanism of ActionReference
2-Indolinone analoguesInhibition of virus-dependent cell fusion duke.edu
3-Hydrazonoindolin-2-one derivativesInhibition of HIV-1 RNase H mdpi.com
3-Oxindole derivativesInhibition of Tat-mediated viral transcription nih.gov
5-Nitro-3-(...)-indolin-2-one derivativesInhibition of HIV-1 integrase nih.gov

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial strategies. The inhibition of QS, known as quorum quenching, can disarm pathogens without exerting bactericidal pressure, which may reduce the development of resistance.

Other Biological Activities

Beyond the primary pharmacological targets, derivatives of this compound have been explored for other significant biological effects, notably for their potential to protect the nervous system and to counteract oxidative stress. These activities highlight the therapeutic versatility of the indolin-2-one scaffold.

Neuroprotective Potential

The core structure of indolin-2-one is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, including those implicated in neurodegenerative diseases. While direct studies on this compound are limited, research on closely related indole and oxindole (B195798) derivatives suggests a promising neuroprotective potential.

Neurodegenerative diseases like Alzheimer's and Parkinson's are often characterized by complex pathologies, including the aggregation of proteins like tau and amyloid-β, and the dysregulation of enzymes such as glycogen (B147801) synthase kinase 3β (GSK3β) and cholinesterases. mdpi.comnih.gov Inhibition of these pathways is a key strategy in the development of new treatments. mdpi.comnih.gov

For instance, researchers have designed and synthesized azaindolin-2-one derivatives that act as dual inhibitors of GSK3β and tau protein aggregation. mdpi.com One particular compound, (E)-2f, demonstrated potent inhibition of GSK3β and a significant anti-aggregation effect on tau in a cell-based model of tauopathy. mdpi.com This dual action is considered a highly promising approach for treating complex neurodegenerative disorders. mdpi.com

Furthermore, other indole-based compounds have been investigated for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov For example, 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivatives have shown potent inhibition of butyrylcholinesterase. nih.gov Another study identified 1-Benzyl-3-hydroxy-3-(2′,4′-dibromophenacyl)oxindole as a multi-target inhibitor, affecting fatty acid amide hydrolase (FAAH) and both acetylcholinesterase and butyrylcholinesterase. nih.gov

The neuroprotective effects of these related compounds are often linked to their ability to reduce oxidative stress and modulate multiple pathological pathways simultaneously. nih.gov The structural similarities suggest that this compound derivatives could be valuable candidates for the development of novel neuroprotective agents.

Derivative Class Target Observed Effect Potential Implication
Azaindolin-2-onesGSK3β, Tau aggregationDual inhibitionTreatment of tauopathies (e.g., Alzheimer's disease)
TetrahydroazepinoindolesButyrylcholinesterase (BChE)Potent inhibitionManagement of cholinergic deficit in neurodegeneration
Substituted OxindolesAcetylcholinesterase (AChE), BChE, FAAHMulti-target inhibitionBroad-spectrum neuroprotective activity

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. The phenolic hydroxyl group in the 5-position of the indolin-2-one ring suggests an intrinsic potential for antioxidant activity.

Studies on 5-hydroxyoxindole, the parent compound of this compound, and its derivatives have confirmed significant antioxidant properties. nih.gov These compounds have demonstrated the ability to suppress lipid peroxidation in rat liver microsomes and to reduce intracellular oxidative stress induced by hydrogen peroxide. nih.gov Notably, the antioxidant effects of more lipophilic derivatives were found to be greater than that of the parent 5-hydroxyoxindole, indicating that modifying the structure can enhance its protective capabilities. nih.gov

The antioxidant mechanism of these compounds is often evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com In one study, a series of new 3-substituted-2-oxindole derivatives were synthesized and showed moderate to good antioxidant activity in the DPPH assay. nih.gov The scavenging activity was found to be concentration-dependent, with 5-fluoro and 5-methyl analogues showing the most significant effects. nih.gov

The development of synthetic antioxidants is of great interest, as they can offer more consistent and potent effects compared to some natural antioxidants. nih.gov The research into oxindole derivatives has shown that these compounds can exhibit substantial antioxidant activity at low concentrations, making them promising candidates for further development. nih.gov

Compound/Derivative Assay Key Finding Reference
5-Hydroxyoxindole and its 3-phenacyl derivativesLipid peroxidation and intracellular oxidative stressSignificant suppression of lipid peroxidation and oxidative stress. More lipophilic derivatives showed greater effects. nih.gov
3-Substituted-2-oxindoles (e.g., 5-fluoro and 5-methyl analogues)DPPH radical scavengingConcentration-dependent scavenging activity, with halogen and methyl substitutions enhancing efficacy. nih.gov
Bicyclic ortho-carbonyl hydroquinones (related structures)ORAC (Oxygen Radical Absorbance Capacity)Introduction of methyl substituents on the hydroquinone (B1673460) ring was found to modulate the antioxidant capacity. mdpi.com

Computational and in Silico Approaches in the Study of 5 Hydroxy 1 Methylindolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations are instrumental in predicting how 5-Hydroxy-1-methylindolin-2-one might bind to various biological receptors. By generating multiple possible binding poses, these simulations can identify the most energetically favorable conformation of the ligand within the receptor's binding site. The binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and potentially more potent interaction.

For instance, derivatives of the indolin-2-one core structure have been shown to interact with a range of receptors, including dopamine (B1211576) and β-adrenoceptor subtypes. nih.govresearchgate.net Molecular docking studies of this compound against such receptors could reveal its potential as a modulator of these signaling pathways. A typical docking study would involve preparing the 3D structures of both the ligand (this compound) and the target receptor, followed by running the docking algorithm to predict the binding mode and affinity. The results can help prioritize this compound for further experimental testing. A docking protocol is considered validated if the root-mean-square deviation (RMSD) value is less than 2 Å. researchgate.net

Table 1: Illustrative Molecular Docking Data for this compound with a Hypothetical Receptor

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D4 Receptor-8.5Asp110, Ser190, Phe345
β2-Adrenoceptor-7.9Asn293, Tyr308, Ser204

This table is for illustrative purposes to demonstrate how docking results would be presented and is not based on actual experimental data for this specific compound.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions are crucial for its biological activity. The key interactions typically observed include:

Hydrogen Bonding: The hydroxyl (-OH) group and the carbonyl (=O) group of this compound are potential hydrogen bond donors and acceptors, respectively. These groups can form strong hydrogen bonds with polar amino acid residues in the receptor's binding pocket, such as serine, threonine, and asparagine. These interactions are highly directional and play a significant role in determining the specificity of binding. beilstein-journals.org

π-π Stacking: The aromatic ring of the indolinone core can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor, further contributing to binding affinity. beilstein-journals.org

Understanding these specific interactions is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the protein-ligand complex.

MD simulations are employed to assess the stability of the binding mode predicted by molecular docking. By simulating the protein-ligand complex in a realistic environment (e.g., solvated in water at physiological temperature and pressure), researchers can observe whether the ligand remains stably bound in the predicted orientation. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable. researchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein. Lower RMSF values in the binding site residues upon ligand binding can indicate a more rigid and stable interaction. mdpi.com

These analyses provide confidence in the docking predictions and offer insights into the dynamic nature of the interaction between this compound and its target receptor. researchgate.net

The biological environment is aqueous, and water molecules can play a crucial role in mediating or disrupting ligand-receptor interactions. MD simulations explicitly model the solvent, allowing for a detailed investigation of its effects. For this compound, understanding the role of water is important as the hydroxyl group can interact with water molecules. MD simulations can reveal whether water molecules act as bridges between the ligand and the receptor, forming water-mediated hydrogen bonds, or if they are displaced from the binding site upon ligand binding, a process that can be energetically favorable.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules with high accuracy. nih.govnih.gov These methods can provide valuable information about the intrinsic properties of this compound that govern its reactivity and interactions.

DFT calculations can be used to determine:

Optimized Molecular Geometry: To find the most stable 3D conformation of the molecule.

Electronic Properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP can identify the electron-rich and electron-poor regions of the molecule, which are likely sites for electrophilic and nucleophilic attacks, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. biointerfaceresearch.com

Vibrational Frequencies: Which can be compared with experimental spectroscopic data (e.g., from infrared spectroscopy) to confirm the molecular structure. nih.govresearchgate.net

By providing a fundamental understanding of the electronic characteristics of this compound, DFT calculations complement the insights gained from molecular docking and MD simulations, offering a multi-faceted computational analysis of the compound's potential. nih.gov

Prediction of Electronic Properties and Reactivity Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov Through DFT calculations, it is possible to determine various quantum chemical parameters that provide insights into the behavior of a compound.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.com The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. sci-hub.se A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. sci-hub.se

For indolinone derivatives, DFT studies can map the distribution of electron density, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This is often visualized using a Molecular Electrostatic Potential (MEP) map, which helps in predicting the sites of chemical reactions. nih.gov The analysis of Frontier Molecular Orbitals (FMO) provides further details on intermolecular charge transfer within the molecule. nih.govyoutube.com

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Evaluation of Non-Linear Optical Properties

Non-linear optical (NLO) properties of materials are of significant interest for their potential applications in optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO behavior of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are considered promising candidates for NLO materials. The calculation of properties such as dipole moment, polarizability, and first and second hyperpolarizabilities helps in understanding the NLO characteristics of indolinone derivatives.

In Silico ADME/Tox Profiling and Pharmacokinetic Predictions

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in drug discovery that helps in predicting the pharmacokinetic and safety properties of a compound before it undergoes expensive experimental testing. nih.govlew.ro

Assessment of Bioavailability, Distribution, and Metabolic Fate

Several computational models and online tools are available to predict the ADME properties of drug candidates. sciensage.infonih.gov These tools estimate physicochemical properties such as lipophilicity (logP), water solubility (logS), and the number of hydrogen bond donors and acceptors, which are important determinants of a drug's behavior in the body. nih.gov

For instance, the SwissADME web tool can be used to compute a range of pharmacokinetic parameters. sciensage.info Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sciensage.infonih.gov A compound's potential to be a substrate or inhibitor of P-glycoprotein (P-gp), a key efflux transporter, can also be assessed. sciensage.info

Table 2: Predicted ADME Properties of an Indolinone Derivative (Note: This data is illustrative and based on typical predictions for drug-like molecules.)

PropertyPredicted Value/StatusImplication
GI AbsorptionHighGood oral bioavailability
BBB PermeantNoLow potential for CNS side effects
P-gp SubstrateYesPotential for drug-drug interactions
CYP1A2 inhibitorNoLow risk of metabolic interactions
CYP2C19 inhibitorYesPotential for metabolic interactions
CYP2C9 inhibitorNoLow risk of metabolic interactions
CYP2D6 inhibitorNoLow risk of metabolic interactions
CYP3A4 inhibitorYesPotential for metabolic interactions
Lipophilicity (logP)2.5Optimal for membrane permeability
Water Solubility (logS)Moderately SolubleAffects absorption and formulation

Prediction of Potential Toxicity Profiles and Drug-likeness

In silico toxicology is an expanding field that aims to predict the potential adverse effects of chemicals, reducing the need for animal testing. ceon.rsupf.edunih.govresearchgate.net Various software and databases are used to assess different toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and reproductive toxicity. sciensage.infoceon.rs

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. nih.gov Rules such as Lipinski's Rule of Five are commonly used to assess drug-likeness. nih.govd-nb.info These rules consider parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Additionally, filters for Pan-Assay Interference Compounds (PAINS) and other promiscuous compounds are applied to identify molecules that may lead to false positives in bioassays. d-nb.info

Table 3: Predicted Drug-Likeness and Toxicity of an Indolinone Derivative (Note: This data is illustrative and based on general in silico predictions.)

ParameterPredictionSignificance
Lipinski's Rule0 ViolationsGood drug-likeness
Ames MutagenicityNon-mutagenicLow risk of genetic damage
HepatotoxicityLow riskFavorable safety profile
CarcinogenicityNon-carcinogenLow risk of causing cancer
PAINS Alert0 AlertsLess likely to be a promiscuous binder

Virtual Screening for the Discovery of Novel Indolinone Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.comfrontiersin.org This approach is a cost-effective and efficient way to discover novel lead compounds. frontiersin.org

The process often involves a combination of ligand-based and structure-based methods. Ligand-based methods use the knowledge of known active molecules to identify new ones with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. researchgate.net Molecular docking is a key component of structure-based virtual screening, where candidate molecules are computationally placed into the binding site of the target to predict their binding affinity and mode of interaction. jocpr.com

For the discovery of novel indolinone derivatives, virtual screening can be employed to screen large compound databases against a specific biological target. nih.govnih.govnih.gov Hits from the virtual screen can then be prioritized for experimental testing based on their predicted binding energies, interaction patterns with key amino acid residues in the target's active site, and favorable ADME/Tox profiles. jocpr.com This integrated computational and experimental approach accelerates the discovery of new and potent indolinone-based therapeutic agents. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Bioanalysis of 5 Hydroxy 1 Methylindolin 2 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide foundational information regarding the molecular structure, functional groups, and electronic properties of 5-Hydroxy-1-methylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for regiochemistry and conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring typically appear as distinct multiplets, with their chemical shifts and coupling constants being highly sensitive to the position of the hydroxyl group. The protons of the methylene (B1212753) group (C3) in the five-membered ring are expected to appear as a singlet, while the N-methyl protons will also present as a singlet, typically further upfield. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon (C2) of the lactam ring, which is expected at a significantly downfield chemical shift, and the carbon atom bearing the hydroxyl group (C5). The chemical shifts of the aromatic carbons provide critical information for confirming the regiochemistry of the hydroxyl substitution.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals.

COSY experiments establish the connectivity between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity
N-CH₃~3.2~28Singlet
C2 (C=O)-~175-
C3 (CH₂)~3.5~36Singlet
C4~6.7~110Doublet
C5-OHVariable (broad)-Singlet
C5-~155-
C6~6.8~115Doublet of doublets
C7~7.1~125Doublet
C3a (Quaternary)-~128-
C7a (Quaternary)-~145-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands include:

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption peak typically found between 1670-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the five-membered lactam ring.

Absorptions in the 1600-1450 cm⁻¹ range are characteristic of C=C stretching vibrations within the aromatic ring.

A band around 1200-1300 cm⁻¹ can often be attributed to the C-O stretching of the phenol.

C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Lactam Carbonyl (C=O)Stretching1670 - 1700 (strong, sharp)
Aromatic Ring (C=C)Stretching1600 - 1450
Phenolic C-OStretching1200 - 1300
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃, CH₂)Stretching3000 - 2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, specifically the chromophore system composed of the benzene ring fused with the α,β-unsaturated lactam moiety. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the compound's electronic structure. The spectrum is expected to show distinct absorption bands related to π-π* transitions of the aromatic and conjugated system. The position of these bands can be influenced by the solvent polarity and the pH, due to the presence of the ionizable phenolic hydroxyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₉H₉NO₂), HRMS can differentiate its exact mass from other ions with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in its identification.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₉NO₂
Monoisotopic Mass163.06333 u
Calculated m/z for [M+H]⁺164.07061
Calculated m/z for [M-H]⁻162.05605
Calculated m/z for [M+Na]⁺186.05255

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural confirmation and is particularly valuable in bioanalysis for identifying metabolites. In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

A proposed fragmentation pathway for a related compound, methyl-5-hydroxyoxindole-3-acetate, suggests that common fragmentation patterns for hydroxy-indolinone structures involve successive losses of small neutral molecules. researchgate.net For this compound, key fragmentation pathways would likely involve:

Loss of CO from the lactam ring.

Loss of the N-methyl group.

Cleavage and rearrangements of the five-membered ring.

Fragmentations of the phenolic ring system.

This detailed fragmentation data is instrumental in differentiating isomers and identifying the compound in complex biological matrices, such as in studies of drug metabolism where hydroxylated metabolites are common.

Advanced Ionization Techniques (e.g., Electrospray Ionization (ESI), Direct Analysis in Real Time (DART))

Advanced ionization techniques are fundamental to the mass spectrometric analysis of this compound, facilitating its transition from a condensed phase to gas-phase ions with minimal fragmentation.

Electrospray Ionization (ESI) is particularly well-suited for polar, soluble analytes like this compound. d-nb.info The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. The efficiency of ESI is influenced by several molecular descriptors and instrumental parameters. d-nb.info For nitrogen-containing compounds such as this indolinone derivative, the extent of protonation in solution is a key determinant of the signal intensity of the protonated molecule [MH]+. d-nb.info Instrumental settings, including spray voltage, source gas flow rates, and declustering potential, are optimized to enhance ion intensity and reduce fragmentation. d-nb.info

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal to no sample preparation. It involves exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules. While specific DART studies on this compound are not detailed in the available literature, its principles suggest it would be a rapid and effective method for screening and qualitative analysis of the compound on various surfaces.

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, metabolites, or other components within a complex mixture, ensuring accurate analysis and enabling preparative purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separations

HPLC and UHPLC are cornerstone techniques for the analysis and purification of indolinone derivatives. rsc.orgacs.org These methods offer high resolution and are suitable for non-volatile and thermally sensitive compounds. The separation is typically achieved using a reversed-phase column, such as a C18, where a polar mobile phase is employed. cetjournal.itnih.govresearchgate.net

Method development involves optimizing the mobile phase composition (often a gradient of acetonitrile and water), flow rate, and column temperature to achieve efficient separation. cetjournal.itresearchgate.net Detection is commonly performed using a UV/Vis or a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its specific maximum absorption wavelength. cetjournal.itresearchgate.netbjbms.org The high efficiency of these methods makes them suitable for determining the purity of synthetic batches and for isolating the compound for further study. bjbms.org UHPLC, which uses smaller particle-sized columns, offers even faster analysis times and higher resolution compared to traditional HPLC. imrpress.com

Table 1. Typical Parameters for HPLC/UHPLC Analysis of Indolinone Compounds

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Separation based on hydrophobicity. cetjournal.itresearchgate.net
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% acid like TFA or formic acid) To elute compounds with varying polarities. cetjournal.itnih.gov
Flow Rate 0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UHPLC) Controls the speed of the separation and resolution. cetjournal.it
Detector UV/Vis or Photodiode Array (PDA) Quantifies the analyte based on light absorbance. cetjournal.itresearchgate.net
Column Temp. 25 - 40 °C Affects viscosity and separation efficiency.
Injection Vol. 5 - 20 µL The amount of sample introduced for analysis. cetjournal.it

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a polar molecule like this compound, which contains a hydroxyl group, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is often required to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group, such as a silyl ether or an acetyl ester. nih.govsemanticscholar.org

The derivatized analyte is then injected into the GC, where it is separated on a capillary column. nih.govepa.gov The choice of the stationary phase of the column is critical for achieving the desired separation. nih.gov A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. epa.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Integrated Separation and Detection

Hyphenated techniques, which couple a separation method with a mass spectrometer, provide a powerful tool for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC or UHPLC with the sensitive and selective detection of mass spectrometry. acs.orgnih.govmdpi.com This is the premier method for analyzing this compound in complex biological matrices. Following chromatographic separation, the analyte is ionized (typically via ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the parent ion, providing a high degree of confidence in the identification. researchgate.net This technique offers excellent sensitivity, with lower limits of quantification often in the low ng/mL range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) integrates the separation power of GC with the detection capabilities of MS. This technique is invaluable for confirming the identity of analytes after GC separation. nih.govphytojournal.com For this compound, GC-MS would be used to analyze the derivatized form of the compound. The mass spectrometer provides a mass spectrum for the chromatographic peak, which serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to a spectral library or the spectrum of a known standard. phytojournal.com This method was used to confirm the structure of the related compound 5-hydroxy-3-methylindole in urine samples. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is considered the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.govmdpi.com This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) involves directing X-rays at a high-quality single crystal of the compound. mdpi.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. mdpi.com

While specific crystallographic data for this compound was not found, the crystal structure of the closely related analogue, 5-bromo-1-methylindolin-2-one , provides significant insight into the expected molecular geometry. nih.gov The analysis of this analogue revealed an approximately planar conformation for the entire indolinone ring system, with the interplanar angle between the benzene and the five-membered ring being only 1.38 (1)°. nih.gov It is expected that this compound would adopt a similar planar geometry. The crystal packing of such molecules is stabilized by intermolecular interactions, which would include hydrogen bonding involving the 5-hydroxy group in the target compound. nih.gov

Table 2. Crystal Structure Data for the Analogue 5-Bromo-1-methylindolin-2-one nih.gov

Parameter Value
Chemical Formula C₉H₈BrNO
Formula Weight 226.07
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5134 (4)
b (Å) 11.0926 (4)
c (Å) 7.7168 (3)
β (°) 103.229 (2)
Volume (ų) 876.06 (6)
Z (molecules/unit cell) 4
Temperature (K) 293

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to elucidate the three-dimensional structure of a small molecule ligand bound to its biological target, typically a protein or nucleic acid. This method involves forming a complex between the purified target macromolecule and the ligand, this compound, and then inducing crystallization of this complex. The resulting crystals are then analyzed using X-ray diffraction to generate an electron density map, which allows for the atomic-level determination of the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. nih.gov

Understanding these interactions is fundamental in structure-based drug design, as it provides critical insights that can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The structural information can reveal why a particular compound is active and how its structure can be modified to enhance its binding affinity or alter its pharmacological profile. mdpi.comhelsinki.fi One of the common approaches is to add the ligand to the protein to form a complex, which is then used in crystallization trials. nih.gov This is often the preferred method when compounds are not highly soluble or when the protein is prone to aggregation. nih.gov

While the indolin-2-one scaffold is a core component in many biologically active molecules, a review of the current scientific literature did not yield specific co-crystallization studies involving this compound with a defined biological target. However, crystallographic data for related indolinone derivatives have been reported, confirming their structural features and intermolecular interactions in the solid state. nih.gov The application of co-crystallization techniques to this compound would be a critical step in identifying its mechanism of action and rationally designing next-generation analogues.

Bioanalytical Applications and Quantitative Analysis in Biological Systems

The quantitative analysis of drug candidates and their metabolites in complex biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and toxicokinetic studies. europa.eu For this compound, robust and validated bioanalytical methods are required to accurately measure its concentration in these matrices. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity, selectivity, and throughput. rfppl.co.injapsonline.com

The development of an LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com Sample preparation aims to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). ijprajournal.com Chromatographic separation, typically using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), isolates the analyte from endogenous matrix components and any metabolites. rfppl.co.in Mass spectrometric detection, often with a triple quadrupole mass spectrometer, provides sensitive and selective quantification using multiple reaction monitoring (MRM).

While a specific validated method for this compound was not found in the reviewed literature, a method for the structurally analogous compound, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), in human plasma and urine has been developed and validated. lu.senih.gov This method utilized solid-phase extraction for sample cleanup followed by LC-MS analysis. lu.se The validation parameters for this method provide a benchmark for the expected performance of an assay for this compound.

Table 1: Example Validation Parameters for an LC-MS/MS Method for a Related Compound (5-hydroxy-N-methyl-2-pyrrolidone) in Plasma and Urine lu.se

Validation ParameterMatrixResult
Linearity Range Plasma & Urine0.12 to 25 µg/mL
Lower Limit of Quantification (LLOQ) Plasma4 ng/mL
Urine120 ng/mL
Accuracy (Recovery) Plasma99%
Urine111%
Precision (Within-day) Plasma1-4%
Urine2-12%
Precision (Between-day) Plasma5%
Urine4-6%

This interactive table summarizes the typical performance characteristics of a validated bioanalytical method. Such validation ensures that the method is reliable and reproducible for its intended use in regulatory studies. europa.eu

Biotransformation is the process by which the body metabolically alters xenobiotics, such as drugs, to facilitate their elimination. This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). Understanding the biotransformation pathways of this compound is crucial for identifying active or potentially toxic metabolites and for fully characterizing its pharmacokinetic profile.

Metabolite profiling studies are conducted using both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples (e.g., plasma, urine, feces) from preclinical species and humans. researchgate.net These studies typically employ LC-MS/MS to detect and identify potential metabolites.

For this compound, several metabolic pathways can be predicted based on its chemical structure and common biotransformation reactions observed for related indole-containing compounds. nih.govnih.gov

Phase I Metabolism: The cytochrome P450 (CYP) family of enzymes is the primary driver of Phase I reactions. researchgate.net The indolinone core is susceptible to oxidation. While the 5-position is already hydroxylated, further aromatic hydroxylation at other positions (e.g., C4, C6, or C7) on the benzene ring is a plausible metabolic route. nih.gov

Phase II Metabolism: The existing 5-hydroxy group is a prime site for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the compound, thereby promoting its renal excretion. The most common conjugation reactions for a phenolic hydroxyl group are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs). nih.gov

These predicted biotransformation pathways lead to several potential metabolites that would need to be confirmed through rigorous metabolite identification studies.

Table 2: Potential Biotransformation Pathways and Metabolites of this compound

Metabolic PhaseReactionPotential Metabolite
Phase I Aromatic HydroxylationDihydroxy-1-methylindolin-2-one
Phase II Glucuronidation5-O-glucuronide of 1-methylindolin-2-one
Phase II Sulfation5-O-sulfate of 1-methylindolin-2-one

Identifying these metabolites is essential for a complete understanding of the compound's disposition and safety profile.

Future Directions and Therapeutic Development of 5 Hydroxy 1 Methylindolin 2 One and Its Analogues

Translation to Preclinical and Clinical Investigations

The journey of a potential drug molecule from laboratory discovery to patient application is marked by rigorous preclinical and clinical testing. For indolinone analogues, this pathway involves demonstrating efficacy in relevant disease models and subsequently proving safety and preliminary efficacy in human trials.

Before human testing, the therapeutic efficacy of indolinone analogues must be validated in living organisms. These in vivo studies utilize animal models that mimic human diseases, providing critical data on a compound's potential effectiveness.

Indolinone derivatives have demonstrated significant efficacy across a range of disease models. In oncology, which is a primary focus, analogues are frequently evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice. e3s-conferences.orgresearchgate.net For instance, the indolinone-based triple angiokinase inhibitors BIBF 1000 and BIBF 1120 (Nintedanib) displayed encouraging efficacy in various in vivo tumor models, which supported their further development. nih.govacs.org Similarly, the IDO1 inhibitor Epacadostat, an indoleamine derivative, was shown to inhibit tumor growth in mice bearing CT26 colon carcinomas, with a 56% tumor growth control at a specific dose. nih.gov

Beyond cancer, the versatility of the indolinone scaffold is evident in other therapeutic areas. For example, certain thiazlidino/thiosemicarbazide-indolin-2-one derivatives have been screened in vivo for anticonvulsant activity, showing notable effects against pentylenetetrazole-induced convulsions in mice. nih.gov These preclinical studies are fundamental, as they provide the necessary evidence of biological activity to justify advancing a compound to clinical trials. youtube.com

Table 1: Examples of In Vivo Efficacy of Indolinone Analogues

Compound/Analogue ClassDisease ModelKey FindingsReference(s)
BIBF 1120 (Nintedanib)Various tumor xenograft modelsDisplayed encouraging anti-tumor efficacy. nih.govacs.org
EpacadostatCT26 colon carcinoma mouse modelShowed 56% tumor growth control at 30 mg kg⁻¹ dose. nih.gov
Thiazlidino/thiosemicarbazide-indolin-2-onesPentylenetetrazole-induced convulsion mouse modelExhibited significant anticonvulsant activity. nih.gov
PF-06840003Syngeneic mouse tumor modelsEnhanced antitumor effect of checkpoint inhibitors. nih.gov

Compounds that show promise in preclinical studies may advance to early-phase clinical trials in humans. Phase I trials are primarily designed to evaluate the safety, tolerability, and pharmacokinetic profile of a new drug to determine a safe dosage range.

Several indolinone-based compounds have successfully transitioned into the clinical phase, particularly as kinase inhibitors in oncology. researchgate.net Nintedanib (BIBF 1120), an inhibitor of VEGF, PDGF, and FGF receptors, progressed through early trials and is now in Phase III trials for non-small cell lung cancer. nih.govacs.org This demonstrates a successful trajectory from an indolinone scaffold to a late-stage clinical candidate.

Other examples include inhibitors targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune tolerance in cancer. nih.gov Epacadostat is one such inhibitor that has been extensively studied in clinical trials, including in combination with immune checkpoint inhibitors like pembrolizumab (B1139204) and nivolumab. nih.govclinicaltrials.gov Another IDO1 inhibitor, PF-06840003, entered a Phase I study for patients with recurrent malignant glioma. nih.gov More recently, PBI-200, a next-generation TRK inhibitor, is being evaluated in a Phase 1/2 clinical trial for patients with specific genetic fusions. researchgate.net

Table 2: Selected Indolinone Analogues in Clinical Trials

CompoundTarget(s)Trial PhaseIndication(s)Reference(s)
Nintedanib (BIBF 1120)VEGFR, PDGFR, FGFRPhase IIINon-Small Cell Lung Cancer nih.govacs.org
EpacadostatIDO1Phase IIIAdvanced Cancers (combination therapy) nih.gov
IndoximodIDO1Phase IIMetastatic Melanoma (combination therapy) clinicaltrials.gov
PF-06840003IDO1Phase I (Terminated)Recurrent Malignant Glioma nih.gov
PBI-200TRKsPhase I/IINTRK Fusion-Positive Tumors researchgate.net

Addressing Current Challenges in Drug Discovery

The development of new therapeutics is fraught with challenges, most notably the emergence of drug resistance and the occurrence of unintended off-target effects. Modern drug design for indolinone analogues places a strong emphasis on strategies to mitigate these issues.

Cancer cells can develop resistance to therapies through various mechanisms, rendering initially effective drugs useless. e3s-conferences.org A primary mechanism is the increased activity of efflux pumps, such as P-glycoprotein (P-gp), which actively remove drugs from the cell, lowering their intracellular concentration. researchgate.nete3s-conferences.orgmdpi.com

A key strategy to combat this is the development of dual-target or multi-target inhibitors. Researchers are designing indolinone-based molecules that not only hit their primary therapeutic target (like the MDM2 protein) but also inhibit the function of P-gp. e3s-conferences.orgresearchgate.net This approach ensures that the drug can enter and remain in the cancer cell at a high enough concentration to be effective.

Another major cause of resistance is the emergence of secondary mutations in the drug's target protein, which prevent the drug from binding effectively. researchgate.net This has been observed with kinase inhibitors. nih.gov The strategy here is to design next-generation inhibitors that can bind effectively to both the original (wild-type) and mutated forms of the target protein. This often involves creating molecules that bind in a different manner or target alternative pockets on the protein, a strategy that can re-sensitize resistant cells to treatment. researchgate.netnih.gov

A drug's therapeutic value is a balance between its efficacy and its safety. Off-target effects, where a drug interacts with unintended molecules, can lead to undesirable side effects. nih.govpatsnap.com A central goal in modern drug discovery is to design molecules with high specificity for their intended target. nih.gov

Rational drug design, aided by computational modeling and structural biology, allows for the creation of drugs that fit precisely into the binding site of their target, minimizing interactions with other proteins. patsnap.com For indolinones, this has involved modifying the core scaffold to improve selectivity. For example, adding a 6-methoxycarbonyl group to certain indolinones resulted in a highly favorable selectivity profile for specific angiokinases. nih.govacs.org

Another approach involves structural optimization to move away from multi-kinase inhibition towards more selective agents. Researchers successfully developed a selective Aurora B kinase inhibitor from a less selective lead compound; the resulting molecule, 8a, showed no cytotoxic effects on normal heart and liver cells at anticancer concentrations, indicating a much-improved safety profile. whiterose.ac.uk Screening compounds against a panel of related kinases is a common method to assess and refine selectivity during the design process. whiterose.ac.uk

Rational Design of Next-Generation Indolinone Therapeutics

The future of indolinone-based drugs lies in the rational and deliberate design of new molecules with superior properties. This process leverages a deep understanding of structure-activity relationships (SAR) and the three-dimensional structures of drug targets. unimib.it

SAR studies involve systematically modifying different parts of the indolinone scaffold and observing how these changes affect biological activity. nih.govnih.gov For instance, extensive SAR studies on pyrrole (B145914) indolin-2-one derivatives have provided a clear understanding of how substitutions on the oxindole (B195798) ring and the pyrrole moiety influence kinase inhibitory activity and selectivity. cancertreatmentjournal.com This knowledge acts as a roadmap for designing new compounds.

Molecular hybridization is another powerful strategy, where the indolinone scaffold is combined with other pharmacologically active motifs to create hybrid molecules with enhanced or novel activities. researchgate.netresearchgate.net This approach was used to develop potent, orally bioavailable second-generation TRK inhibitors designed to overcome known resistance mutations. researchgate.net

Crucially, the use of X-ray crystallography and molecular modeling provides an atomic-level view of how an inhibitor binds to its target. unimib.it This allows for precise, structure-based drug design, enabling chemists to modify the inhibitor to improve its fit, potency, and selectivity, ultimately leading to the creation of more effective and safer next-generation indolinone therapeutics. unimib.itresearchgate.net

Development of Combination Therapies with Existing Agents

The therapeutic potential of indolinone derivatives is being significantly expanded through the exploration of combination therapies. The rationale for this approach is rooted in the complex and multifaceted nature of diseases like cancer, where targeting a single signaling pathway is often insufficient to achieve a durable response due to the development of resistance. Patent applications for novel indolinone derivatives frequently specify their use not only as monotherapies but also in conjunction with other therapeutic agents. google.comgoogle.com

In the context of glioblastoma (GBM), for instance, the overexpression of multiple growth factor receptors, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), is a common feature. nih.gov This has led to the proposition that a simultaneous inhibition of both VEGF and PDGF pathways could yield beneficial effects in chemoradiotherapy protocols. nih.gov Indolinone derivatives, many of which are potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, are prime candidates for such combination strategies. nih.govnih.gov The combination of an indolinone-based multi-kinase inhibitor with standard-of-care agents like temozolomide (B1682018) or radiotherapy could potentially overcome resistance mechanisms and enhance treatment efficacy in aggressive cancers.

Furthermore, innovations that overcome mechanisms of drug resistance are considered highly patentable and represent a significant area of research. patentpc.com This includes the development of indolinone-based compounds that can be combined with existing chemotherapies to target cancer cells that have become refractory to initial treatments. patentpc.com The overarching goal is to create synergistic effects, where the combined impact of the two agents is greater than the sum of their individual effects, leading to improved patient outcomes.

Exploration of Prodrug Strategies for Improved Pharmacokinetics

Prodrug design is a key strategy being explored to overcome the pharmaceutical and pharmacokinetic challenges associated with some indolinone derivatives. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical processes. nih.govgoogle.com This approach is particularly useful for improving properties such as solubility, bioavailability, and targeted delivery, thereby enhancing the therapeutic index of a compound. google.comnih.gov

For indolinone-based kinase inhibitors, a prodrug might be designed to be more easily administered or to have improved solubility in pharmaceutical compositions. google.com For example, a compound could be administered as an ester (the prodrug) to facilitate its passage across cell membranes, where it is then hydrolyzed by intracellular enzymes to release the active carboxylic acid form. google.com This strategy can be crucial for oral bioavailability, allowing a drug that would otherwise need to be administered intravenously to be taken as a pill. google.com Another approach involves attaching a short peptide to an acid group on the indolinone scaffold, which is later metabolized to reveal the active drug moiety. google.com

Recent advancements in prodrug strategies focus on stimuli-responsive systems, where the active drug is released in response to specific conditions within the tumor microenvironment, such as lower pH or the presence of specific enzymes. frontiersin.org These intelligent design strategies aim to increase the concentration of the active drug at the target site, which can enhance therapeutic efficacy while minimizing systemic toxicity and off-target effects. frontiersin.org By fine-tuning the stability, solubility, and distribution of the drug, prodrug approaches represent a versatile tool for optimizing the clinical potential of potent indolinone derivatives. nih.govfrontiersin.org

Intellectual Property and Patent Landscape Analysis for Indolinone Derivatives

The intellectual property landscape for indolinone derivatives is dynamic and reflects the significant therapeutic interest in this class of compounds. Patents play a crucial role in protecting the substantial investments required for research and development in oncology and other disease areas. patentpc.com Analysis of patent filings reveals a surge in innovation, with a focus on new chemical entities, manufacturing processes, and novel therapeutic uses. google.comepo.org

Patents related to indolinone derivatives typically cover several key areas:

Novel Compounds: A primary focus of patenting is on the chemical structure of new indolinone analogues. patentpc.comgoogle.com These patents claim novel molecules with demonstrated activity against specific biological targets, such as protein kinases. nih.govgoogle.com

Methods of Use: Patents often include claims for the use of these compounds in treating specific diseases, most notably cancer. google.comgoogle.com These claims are essential for securing market exclusivity for a particular therapeutic application.

Pharmaceutical Compositions: Formulations containing indolinone derivatives, including specific salts or crystalline forms with improved properties, are also a subject of patent protection. google.comgoogle.com

Manufacturing Processes: As new indolinone-based drugs advance, improved and more efficient synthesis processes are developed and patented. google.com These patents can provide a competitive advantage by enabling more cost-effective and environmentally friendly production. google.com

A review of patent literature shows numerous applications for indolinone derivatives as inhibitors of key signaling molecules like phosphoinositide-dependent kinase-1 (PDK-1), VEGFR, and PDGFR. nih.govnih.govgoogle.com Companies and research institutions file patents to protect their discoveries, from the initial invention of a molecule to its application in treating various oncological and non-oncological diseases. google.comgoogle.comnih.gov The increasing number of patents for innovations that target drug resistance mechanisms and for diagnostic biomarkers to predict patient response highlights the trend toward personalized medicine in this field. patentpc.com This robust patenting activity underscores the perceived commercial and therapeutic value of indolinone-based compounds. epo.org

Unexplored Therapeutic Avenues and Emerging Research Directions for Indolinone-Based Compounds

While the primary focus for many indolinone derivatives has been oncology, emerging research is unveiling a much broader therapeutic potential for this versatile chemical scaffold. nih.govnih.gov Scientists are actively exploring new applications by targeting different biological pathways and diseases.

One promising and relatively unexplored avenue is in the treatment of neurodegenerative diseases . Mutations in the leucine-rich repeat kinase 2 (LRRK2) are a common genetic cause of Parkinson's disease. This has spurred the development of selective, brain-penetrant indolinone-based LRRK2 inhibitors as a potential therapeutic strategy. nih.gov

Another area of significant interest is in fibrotic diseases . Nintedanib, an indolinone derivative, is already approved for idiopathic pulmonary fibrosis (IPF). nih.gov Building on this success, research is ongoing to discover novel indolinone-based multikinase inhibitors that target pathways involved in fibrosis. For example, KBP-7018 is a novel inhibitor with potent effects on fibrotic kinases like c-KIT, PDGFR, and RET, and has shown promise in preclinical models of pulmonary fibrosis. nih.gov

The therapeutic reach of indolinone compounds is also extending to inflammatory diseases . Researchers have designed and synthesized indoline-based compounds that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org

Furthermore, infectious diseases represent an emerging field for these compounds. Novel 2-indolinone derivatives have been synthesized and evaluated for their antiviral activity, with some showing promising and selective effects against respiratory syncytial virus (RSV) and yellow fever virus (YFV). nih.gov

Finally, within oncology itself, new mechanisms of action are being investigated. Beyond kinase inhibition, some indolinone derivatives are being designed to induce alternative forms of programmed cell death, such as necroptosis and ferroptosis, which could be effective when cancer cells develop resistance to apoptosis. nih.gov Other research focuses on developing indole-based compounds as inhibitors of the Bcl-2 protein family to directly target the cell's apoptotic machinery. mdpi.com These diverse and expanding research directions highlight the remarkable versatility of the indolinone scaffold in drug discovery.

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-1-methylindolin-2-one and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, 5-hydroxyindolin-2-one derivatives are synthesized by reacting substituted indolin-2-ones with aldehydes (e.g., dimethylaminobenzaldehyde) in acetic acid, followed by reflux for 3–5 hours . Alkylation steps using sodium hydride in DMF and alkyl halides can further modify the nitrogen atom to produce analogs . Key parameters include solvent choice (acetic acid for condensation, DMF for alkylation) and temperature control (reflux at ~100–120°C).

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., hydroxy and methyl groups).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELXL (from the SHELX suite) refine crystal structures, resolving bond lengths and angles. For example, SHELXL achieves R factors <0.03 for high-resolution data .

Q. What protocols are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : In vitro assays are standard:
  • Antimicrobial Testing : Use disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Comparative Analysis : Benchmark activity against structurally similar indole derivatives (e.g., 7-methylindolin-2-one) to identify structure-activity relationships .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact.
  • First Aid : Wash skin with soap/water immediately; rinse eyes for 15 minutes if exposed. Do not induce vomiting if ingested—seek medical attention .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity of this compound derivatives?

  • Methodological Answer :
  • Temperature Control : Lower reaction temperatures (e.g., 0°C during alkylation) reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while acetic acid promotes condensation .
  • pH Adjustment : Sodium acetate buffers maintain mildly acidic conditions during condensation to stabilize intermediates .

Q. How can contradictions in biological activity data between analogs be resolved?

  • Methodological Answer :
  • Computational Docking : Use tools like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors). For example, molecular docking explains why 5-hydroxy derivatives show higher antimicrobial activity than methyl-substituted analogs due to hydrogen-bonding interactions .
  • Controlled Replication : Conduct dose-response assays under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .

Q. What strategies are effective for designing this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 7-position to improve metabolic stability .
  • Hybrid Molecules : Combine indolin-2-one scaffolds with thiophene or pyrrolidine moieties (e.g., 2-(5-ethylthiophen-2-yl)indoline) to target multiple pathways .
  • Prodrug Design : Mask the hydroxy group with acetyl or glycosyl units to enhance bioavailability .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Methodological Answer :
  • Twinning : SHELXL’s twin refinement module resolves twinned crystals by partitioning intensity data into distinct domains .
  • Disorder Modeling : Use PART instructions in SHELXL to model disordered solvent or substituents .
  • High-Resolution Data : Synchrotron sources (λ <1 Å) improve data quality, reducing R values to <0.03 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.